molecular formula C23H23NO6 B11711181 2-{4-[(heptyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

2-{4-[(heptyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B11711181
M. Wt: 409.4 g/mol
InChI Key: RKMXASNHKVVNJB-UHFFFAOYSA-N
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Description

2-{4-[(Heptyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound with a molecular formula of C23H23NO6. It is known for its unique structural features, which include a heptyloxycarbonyl group attached to a phenyl ring, and a dioxoisoindolinecarboxylic acid moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(heptyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multiple steps. One common method includes the reaction of heptyloxycarbonyl chloride with 4-aminobenzoic acid to form an intermediate, which is then cyclized with phthalic anhydride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Heptyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{4-[(Heptyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{4-[(heptyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(Isobutoxy)carbonyl]phenyl}-1,3-dioxoisoindoline-5-carboxylic acid
  • Heptyl 2-{4-[(heptyloxy)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylate

Uniqueness

2-{4-[(Heptyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid stands out due to its specific heptyloxycarbonyl group, which imparts unique physicochemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

IUPAC Name

2-(4-heptoxycarbonylphenyl)-1,3-dioxoisoindole-5-carboxylic acid

InChI

InChI=1S/C23H23NO6/c1-2-3-4-5-6-13-30-23(29)15-7-10-17(11-8-15)24-20(25)18-12-9-16(22(27)28)14-19(18)21(24)26/h7-12,14H,2-6,13H2,1H3,(H,27,28)

InChI Key

RKMXASNHKVVNJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O

Origin of Product

United States

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